Cas no 78941-93-2 (7-Chloro-8-Methylquinoline)

7-Chloro-8-Methylquinoline is a quinoline derivative characterized by its chloro and methyl substituents at the 7 and 8 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enhance reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The chloro group facilitates further functionalization, while the methyl group contributes to steric and electronic modulation. With high purity and stability, 7-Chloro-8-Methylquinoline is suitable for research and industrial applications requiring precise molecular modifications. Its consistent performance underscores its utility in advanced synthetic chemistry.
7-Chloro-8-Methylquinoline structure
7-Chloro-8-Methylquinoline structure
Product Name:7-Chloro-8-Methylquinoline
CAS No:78941-93-2
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD09743893
CID:60040
PubChem ID:13090783
Update Time:2025-11-02

7-Chloro-8-Methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-8-methylquinoline
    • Quinoline, 7-chloro-8-methyl-
    • 7-chloro-8-methyl-quinoline
    • KSC494E4D
    • 7-chloranyl-8-methyl-quinoline
    • NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • STL555017
    • BBL101221
    • TRA0073650
    • RP23908
    • SY021168
    • AB0026740
    • ST2406562
    • W8475
    • 941C932
    • A83
    • 7-Chloro-8-methylquinoline (ACI)
    • 7-Chloro-8-Methylquinoline
    • MDL: MFCD09743893
    • Inchi: 1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
    • InChI Key: NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C2C(C=CC=N2)=CC=1

Computed Properties

  • Exact Mass: 177.03500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Boiling Point: 278℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.19660

7-Chloro-8-Methylquinoline Security Information

7-Chloro-8-Methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-8-Methylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189001272-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$207.10 2023-09-01
Alichem
A189001272-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$389.98 2023-09-01
Fluorochem
092245-1g
7-Chloro-8-methylquinoline
78941-93-2 95%
1g
£16.00 2022-03-01
Fluorochem
092245-5g
7-Chloro-8-methylquinoline
78941-93-2 95%
5g
£51.00 2022-03-01
Fluorochem
092245-10g
7-Chloro-8-methylquinoline
78941-93-2 95%
10g
£87.00 2022-03-01
TRC
C369355-500mg
7-Chloro-8-methylquinoline
78941-93-2
500mg
$ 58.00 2023-09-08
TRC
C369355-1 g
7-Chloro-8-methylquinoline
78941-93-2
1g
$ 65.00 2022-01-10
TRC
C369355-2 g
7-Chloro-8-methylquinoline
78941-93-2
2g
$ 110.00 2022-01-10
TRC
C369355-5 g
7-Chloro-8-methylquinoline
78941-93-2
5g
$ 225.00 2022-01-10
TRC
C369355-10 g
7-Chloro-8-methylquinoline
78941-93-2
10g
$ 430.00 2022-01-10

7-Chloro-8-Methylquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Reference
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Reference
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized; pH 9 - 10
Reference
Iodonium Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation
Jiang, Yuqin; Li, Pengfei; Zhao, Jie; Liu, Bingxian ; Li, Xingwei, Organic Letters, 2020, 22(19), 7475-7479

Production Method 6

Reaction Conditions
Reference
Product class 3: quinolines
Larsen, R. D.; Cai, D., Science of Synthesis, 2005, 15, 389-549

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Reference
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; Wang, Peng; Zhou, De-rui, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Production Method 8

Reaction Conditions
1.1 1 h, 160 °C; 160 °C → 100 °C
1.2 Reagents: Sodium iodide ;  100 °C → 150 °C
1.3 Reagents: Sulfuric acid ;  150 °C; 1 h, 150 °C
Reference
Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines
Thakur, Dinesh Gopichand ; Rathod, Nileshkumar B.; Patel, Sachinkumar D.; Patel, Dharmik M.; Patel, Raj N.; et al, Journal of Organic Chemistry, 2024, 89(2), 1058-1063

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide ;  0.5 h, rt; rt → 140 °C; 3 h, 140 °C; 1 h, 140 °C → 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Reference
Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides
Thakur, Dinesh Gopichand ; Sahoo, Tapan; Sen, Chiranjit; Rathod, Nilesh; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2022, 87(24), 16343-16350

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Reference
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Reference
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

7-Chloro-8-Methylquinoline Raw materials

7-Chloro-8-Methylquinoline Preparation Products

7-Chloro-8-Methylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:78941-93-2)7-Chloro-8-Methylquinoline
Order Number:A839535
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:46
Price ($):218.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:78941-93-2)7-Chloro-8-Methylquinoline
A839535
Purity:99%
Quantity:25g
Price ($):218.0
Email